molecular formula C9H14N2O2S B1271422 (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester CAS No. 391248-15-0

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester

Numéro de catalogue: B1271422
Numéro CAS: 391248-15-0
Poids moléculaire: 214.29 g/mol
Clé InChI: HTZOKOCBWIYDLT-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical context and discovery

The development of this compound emerged from the broader historical context of thiazolidine chemistry, which has been comprehensively studied over the past several decades. The thiazolidine ring system, first characterized as a five-membered heterocycle containing sulfur and nitrogen at positions 1 and 3 respectively, serves as the fundamental scaffold for numerous biologically active compounds. Early research into 4-cyanothiazole synthesis established foundational methodologies through the reaction of β,β-dichloro-α-amino-acrylonitrile with thioformamides in the presence of acidic catalysts, as documented in patents from the 1970s. These pioneering synthetic approaches demonstrated the feasibility of constructing cyano-substituted thiazole and thiazolidine frameworks under controlled reaction conditions.

The specific development of tert-butyl protected thiazolidine derivatives gained prominence through advances in protecting group chemistry during the late 20th century. The tert-butoxycarbonyl group emerged as one of the most commonly used protective groups for amino acids in peptide synthesis, stable under basic hydrolysis conditions and catalytic reduction while remaining inert against various nucleophiles. This protective strategy proved particularly valuable for thiazolidine derivatives, allowing for selective functionalization and subsequent synthetic manipulations. The incorporation of cyano functionality at the 4-position of thiazolidine rings became increasingly important as researchers recognized the potential of these structural motifs in pharmaceutical applications, particularly in the development of protease inhibitors and metabolically stable drug candidates.

Classification within thiazolidine derivatives

This compound belongs to a well-defined class of thiazolidine derivatives characterized by specific structural modifications that confer distinct chemical and biological properties. Within the broader classification system, this compound represents a 4-cyano-substituted thiazolidine bearing a protected carboxylic acid functionality, distinguishing it from other major subclasses including 4-thiazolidinones, 2-thiazolidinethiones, and unsubstituted thiazolidines. The presence of the cyano group at the 4-position places this compound within the specialized category of 4-cyanothiazolidines, which have gained significant attention due to their role as intermediates in the synthesis of various pharmaceutically active compounds.

The stereochemical designation as the (R)-enantiomer further categorizes this compound within the realm of chiral thiazolidine derivatives, where stereochemistry plays a crucial role in biological activity and pharmacokinetic properties. The tert-butyl ester protection at the 3-position carboxylic acid group classifies this molecule as a protected amino acid derivative, commonly employed in peptide synthesis and medicinal chemistry applications. This dual functionality combining the thiazolidine heterocycle with amino acid characteristics positions the compound within the intersection of heterocyclic chemistry and peptide science, making it particularly valuable for structure-activity relationship studies and drug development programs.

Classification Category Specific Features
Heterocycle Type Five-membered thiazolidine ring
Substitution Pattern 4-Cyano, 3-carboxylic acid (protected)
Stereochemistry (R)-Configuration at C-4
Protecting Group tert-Butyl ester
Molecular Class Chiral amino acid derivative

Significance in heterocyclic chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural features to encompass its role as a versatile synthetic intermediate and its contributions to understanding structure-activity relationships in medicinal chemistry. Thiazolidine derivatives have demonstrated remarkable versatility in pharmaceutical applications, exhibiting antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities through interactions with diverse molecular targets including peroxisome proliferator-activated receptor gamma, nuclear factor kappa B, cyclooxygenase enzymes, and deoxyribonucleic acid topoisomerases. The specific structural features of this compound, particularly the cyano functionality and protected carboxylic acid, contribute to its utility in synthetic transformations and biological activity.

The cyano group at the 4-position serves multiple functions in heterocyclic chemistry, acting as both an electron-withdrawing group that modulates the electronic properties of the thiazolidine ring and as a reactive center for further chemical transformations. Research has demonstrated that 4-cyanothiazolidine moieties serve as potent pharmacophores in the development of enzyme inhibitors, particularly for serine proteases such as dipeptidyl peptidase IV. The compound's significance is further enhanced by its role in synthetic methodology development, where the protected carboxylic acid functionality allows for selective chemical manipulations while maintaining the integrity of the thiazolidine core structure.

The metabolic behavior of cyanothiazolidine derivatives has revealed important insights into the stability and reactivity patterns of these heterocyclic systems. Studies have shown that cytochrome P450-mediated oxidation can lead to complex epimerization processes at multiple stereogenic centers, highlighting the importance of understanding the chemical behavior of these compounds in biological systems. This knowledge has proven valuable for medicinal chemists designing new therapeutic agents based on thiazolidine scaffolds, enabling the development of more stable and predictable drug candidates.

Relationship to other thiazolidine compounds

The relationship between this compound and other thiazolidine compounds reveals a complex network of structural similarities and functional differences that define the broader thiazolidine chemical space. Within the family of 4-substituted thiazolidines, this compound shares structural motifs with various biologically active derivatives while maintaining distinct features that contribute to its unique properties. The 4-cyanothiazolidine pharmacophore has been identified as a key structural element in several classes of enzyme inhibitors, establishing clear relationships with compounds designed for therapeutic applications.

Comparative analysis with related thiazolidine derivatives demonstrates the importance of specific substitution patterns in determining biological activity and synthetic utility. For instance, 4-thiazolidinones represent a closely related class characterized by the presence of a carbonyl group at the 4-position instead of the cyano functionality, leading to different reactivity patterns and biological profiles. The 5-ene-4-thiazolidinones constitute another important subclass, where the presence of a double bond at the 5-position creates additional opportunities for chemical modification and biological interaction. These structural variations illustrate the diversity within the thiazolidine family and highlight the specific characteristics that make the 4-cyano derivative unique.

The relationship to dipeptidyl peptidase IV inhibitors represents a particularly significant connection, as several clinically approved drugs incorporate thiazolidine-derived pharmacophores. Compounds such as vildagliptin and saxagliptin utilize modified pyrrolidine and thiazolidine scaffolds to achieve selective enzyme inhibition, demonstrating the therapeutic potential of these heterocyclic systems. The development of these drugs has provided valuable insights into the structure-activity relationships governing thiazolidine-based enzyme inhibitors, informing the design of new compounds including this compound derivatives.

Related Compound Class Key Structural Differences Biological Applications
4-Thiazolidinones Carbonyl at C-4 instead of cyano Antimicrobial, anticancer agents
5-Ene-4-thiazolidinones Double bond at C-5 position Enzyme inhibitors, antidiabetic drugs
2-Thiazolidinethiones Thiocarbonyl at C-2 Antioxidant, neuroprotective agents
Pyrrolidine derivatives Nitrogen replacement for sulfur Dipeptidyl peptidase IV inhibitors

Propriétés

IUPAC Name

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZOKOCBWIYDLT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374109
Record name tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-15-0
Record name tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Enantioselective Hydrogenation of t-Butyl 4-Halogenoacetoacetate

The synthesis begins with t-butyl 4-chloroacetoacetate, which undergoes enantioselective hydrogenation using a ruthenium-BINAP catalyst system. Key conditions include:

  • Catalyst : Ru₂Cl₄[(R)-(+)-BINAP]₂Et₃N (0.5 mol%).
  • Solvent : t-Butyl alcohol or n-butyl alcohol.
  • Pressure : 10–15 kg/cm² H₂ at 100°C.
  • Yield : 90–95% for t-butyl (S)-(-)-4-chloro-3-hydroxybutyrate.

This step establishes the (S)-configuration at the C-3 position, critical for subsequent stereochemical outcomes.

Cyanogenation of (S)-4-Halo-3-Hydroxybutyrate

The (S)-intermediate is treated with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF):

  • Conditions : 65°C for 2–3 hours.
  • Workup : Extraction with ethyl acetate, followed by recrystallization from toluene or isopropyl alcohol.
  • Yield : 58–70% for (R)-4-cyano-3-hydroxybutyrate.

The tert-butyl ester group enhances crystallinity, enabling purification to >95% enantiomeric excess (ee).

Cyclization of Protected Cysteine Derivatives

Thiazolidine Ring Formation

An alternative route involves cyclization of cysteine derivatives with carbonyl compounds. For example:

  • Starting Material : L-Cysteine tert-butyl ester.
  • Reagent : Trimethylsilyl cyanide (TMSCN) or preformed cyanohydrins.
  • Conditions : Lewis base-catalyzed cyanosilylation (e.g., using MgBr₂) at -20°C to room temperature.
  • Stereoselectivity : Anti-selectivity (up to 92:8 anti/syn).

This method directly installs the cyano group while forming the thiazolidine ring.

tert-Butyl Ester Protection

The tert-butyl group is introduced via esterification:

  • Reagent : Boc₂O (di-tert-butyl dicarbonate) in dichloromethane.
  • Base : Triethylamine or DMAP.
  • Yield : 80–85% for the protected intermediate.

Reductive Amination and Thioamide Cyclization

Reductive Amination of Ketones

A third approach employs reductive amination to construct the thiazolidine core:

  • Substrate : tert-Butyl 4-oxopyrrolidine-2-carboxylate.
  • Reagent : Sodium triacetoxyborohydride (STAB) in toluene or THF.
  • Conditions : 20–40°C for 3–24 hours.
  • Yield : 70–100% for the amine intermediate.

Cyanogenation and Cyclization

The amine intermediate undergoes cyanogenation with NaCN/KCN in polar aprotic solvents, followed by acid-mediated cyclization:

  • Cyclization Agent : 48% HBr in 2-propanol at 75°C.
  • Yield : 60–75% for the final product.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range ee (%)
Hydrogenation-Cyanogenation High stereocontrol, scalable Requires expensive Ru catalysts 58–70% >95
Cysteine Cyclization Direct ring formation, modular Low anti/syn selectivity in some cases 50–75% 80–92
Reductive Amination Mild conditions, broad substrate scope Multiple steps, purification challenges 60–75% 85–90

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMSO and DMF improve cyanogenation kinetics but may require stringent drying.
  • Low-Temperature Cyclization : Reduces racemization during thiazolidine formation (e.g., -20°C in THF).

Catalytic System Enhancements

  • Chiral Ligands : Ru-(S)-BINAP increases hydrogenation efficiency (TON >1,000).
  • Lewis Acid Additives : Mg(OTf)₂ improves cyanosilylation stereoselectivity.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Recycling Ru-BINAP complexes via biphasic systems reduces expenses.
  • Continuous Flow Cyanogenation : Minimizes exposure to toxic HCN derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Applications De Recherche Scientifique

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares key structural features and functional groups of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester with analogous tert-butyl esters:

Compound Name Substituent at 4-Position Functional Groups Key Applications
This compound Cyano (-CN) Thiazolidine, tert-butyl ester Electrophilic synthon, protease inhibitors
(R)-4-Aminomethyl-thiazolidine-3-carboxylic acid tert-butyl ester Aminomethyl (-CH2NH2) Thiazolidine, tert-butyl ester Protein interaction studies, drug discovery
(S)-4-Oxo-2-(thiazolidine-3-carbonyl)pyrrolidone-1-carboxylic acid tert-butyl ester Oxo (=O) Pyrrolidone, thiazolidine, tert-butyl ester Heterocyclic intermediate synthesis
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Methoxycarbonyl-phenyl Pyridine, tert-butyl ester Not specified; likely a kinase inhibitor precursor

Key Observations :

  • Electrophilicity: The cyano group in the target compound enhances reactivity toward nucleophiles (e.g., amines, thiols) compared to the aminomethyl group in its analog, which is more nucleophilic.
  • Steric Effects: The methoxycarbonyl-phenyl group in the pyridine-based ester () introduces steric hindrance, limiting its utility in sterically sensitive reactions compared to the smaller cyano group.
Cost and Availability
  • The aminomethyl variant is priced at $780/g (), suggesting the cyano derivative may be similarly priced or higher due to specialized synthesis requirements.

Activité Biologique

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester (CAS 391248-15-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₂O₂S. The compound features a thiazolidine ring, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer research. The tert-butyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

1. Anticancer Properties

Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
HL6012.5Induction of apoptosis
A54915.0Cell cycle arrest at G1 phase
MCF-710.0Inhibition of proliferation

2. Anti-inflammatory Effects

Thiazolidine derivatives have been studied for their anti-inflammatory properties. This compound has shown potential in modulating inflammatory pathways, specifically by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing cellular damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, modulating their activity and influencing cellular signaling.
  • Receptor Modulation : It may bind to receptors associated with inflammation and cancer progression, altering their signaling cascades.
  • Cell Cycle Regulation : The compound induces cell cycle arrest by affecting cyclin-dependent kinases (CDKs), leading to halted proliferation in cancer cells.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value below 15 µM. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the established methodologies for introducing the tert-butyl ester protecting group to carboxylic acids in amino acid derivatives, and what are their limitations?

The tert-butyl ester group is widely used to protect carboxylic acids due to its stability against nucleophiles and ease of acidic deprotection. Common methods include:

  • Condensation with tert-butanol or isobutene gas in the presence of concentrated H₂SO₄ .
  • Use of tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate .

Q. Limitations :

  • Poor solubility of free amino acids in organic solvents, necessitating harsh conditions (e.g., HClO₄ in tert-butyl acetate), which pose safety risks .
  • Premature termination of reactions and variable yields in amino acid protection .

Q. How can researchers optimize the solubility of free amino acids during tert-butylation to improve reaction efficiency?

A proposed strategy involves forming acid salts to enhance solubility while simultaneously acting as acid catalysts. For example:

  • Trifluoroacetic acid (TFA) partially dissolves amino acids in tert-butyl acetate but yields low product formation (7%) due to insufficient acidity .
  • Stronger acids (e.g., bis(trifluoromethanesulfonyl)imide) may improve both solubility and tert-butyl cation generation, though experimental validation is required .

Advanced Research Questions

Q. How do stereochemical considerations influence the synthesis of chiral tert-butyl ester derivatives, and what analytical methods validate their configurations?

  • Chiral tert-butyl esters (e.g., (4R)-4-phenyl oxathiazolidine derivatives) require enantioselective synthesis or resolution techniques. For example, stereochemical integrity is maintained using chiral auxiliaries or catalysts during esterification .
  • Validation methods :
    • X-ray crystallography to confirm absolute configuration (e.g., corrigendum on thiazolidine crystal structures) .
    • Chiral HPLC or NMR spectroscopy with chiral shift reagents .

Q. What contradictions exist in reported yields for tert-butyl ester formation under acidic conditions, and how can they be resolved?

  • Contradiction : HClO₄ in tert-butyl acetate is historically used for amino acid protection but faces reproducibility issues (variable yields, safety concerns) .
  • Resolution : Alternative acids (e.g., bis(trifluoromethanesulfonyl)imide) in solvent systems like tert-butyl acetate may improve yield and safety. Systematic screening of acid strength and solubility is critical .

Q. How do storage conditions impact the stability of air-sensitive tert-butyl ester derivatives?

  • Air-sensitive tert-butyl esters (e.g., oxathiazolidine derivatives) require storage under inert atmospheres (N₂/Ar) at low temperatures (–20°C) to prevent hydrolysis or oxidation .
  • Example : (4R)-4-Phenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester degrades upon exposure to moisture, necessitating cold storage .

Methodological Recommendations

  • For solubility challenges : Pre-form amino acid salts with fluorinated acids (e.g., TFA derivatives) or use polar aprotic solvents like DMF .
  • For stereochemical control : Employ chiral tert-butylating agents (e.g., enantiopure Boc₂O derivatives) and validate configurations via X-ray crystallography .
  • For air-sensitive derivatives : Use Schlenk-line techniques for synthesis and storage under inert conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.